

Comparative study of Pigment Orange 16 and Pigment Orange 34

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

[Get Quote](#)

A Comparative Study of **Pigment Orange 16** and Pigment Orange 34

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is a critical consideration for various applications, including non-invasive imaging, medical device coloration, and formulation development. This guide provides a detailed comparative analysis of two widely used organic pigments, **Pigment Orange 16** (PO16) and Pigment Orange 34 (PO34), focusing on their performance characteristics and supported by experimental data.

Chemical and Physical Properties

Pigment Orange 16 and Pigment Orange 34 belong to the disazo and monoazo classes of organic pigments, respectively. Their chemical structures directly influence their physical and performance properties.

Pigment Orange 16 (C.I. 21160) is a disazo pigment, specifically a diarylide orange.^[1] Its chemical name is 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutanamide].^[2] The manufacturing process involves the diazotization of 3,3'-dimethoxybenzidine, which is then coupled with two molecules of 3-oxo-N-phenylbutanamide.^[1]

Pigment Orange 34 (C.I. 21115) is a monoazo pigment.^[3] Chemically, it is identified as 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butyramide.^[3] The synthesis of

Pigment Orange 34 involves the diazotization of an aromatic amine, such as 2-methoxy-4-nitroaniline, followed by a coupling reaction with an acetoacetanilide derivative.[3]

Comparative Performance Data

The performance of a pigment is crucial for its application. The following table summarizes the key performance indicators for **Pigment Orange 16** and Pigment Orange 34 based on available data. It is important to note that values can vary slightly between manufacturers and testing conditions.

Property	Pigment Orange 16	Pigment Orange 34
C.I. Name	Pigment Orange 16	Pigment Orange 34
C.I. Number	21160[1]	21115[3]
CAS Number	6505-28-8[1]	15793-73-4[3]
Molecular Formula	C ₃₄ H ₃₂ N ₆ O ₆ [1]	C ₃₄ H ₂₈ Cl ₂ N ₈ O ₂ [4]
Molecular Weight	620.65 g/mol [1]	651.55 g/mol [4]
Shade	Yellowish to reddish orange[1] [5]	Bright, pure yellowish-orange[3][6]
Lightfastness (BWS)	3-5[5][7][8]	5-7[6][9][10]
Heat Stability	170-200°C[5][7][11]	180-200°C[3][4][6]
Water Resistance	4-5[7][8]	5[4][10]
Oil Resistance	4[7][8]	4[4][10]
Acid Resistance	3-4[7][8]	4-5[4][10]
Alkali Resistance	3-4[7][8]	4-5[4][10]
Density	~1.28 g/cm ³ [7]	~1.4 g/cm ³ [4]
Oil Absorption	40-50 ml/100g[7]	~45 ml/100g[4]

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are summaries of key methodologies for pigment performance testing.

Lightfastness Testing

Lightfastness is a critical parameter that measures a pigment's resistance to color change upon exposure to light. A common standard for this is ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials".[\[12\]](#)[\[13\]](#)

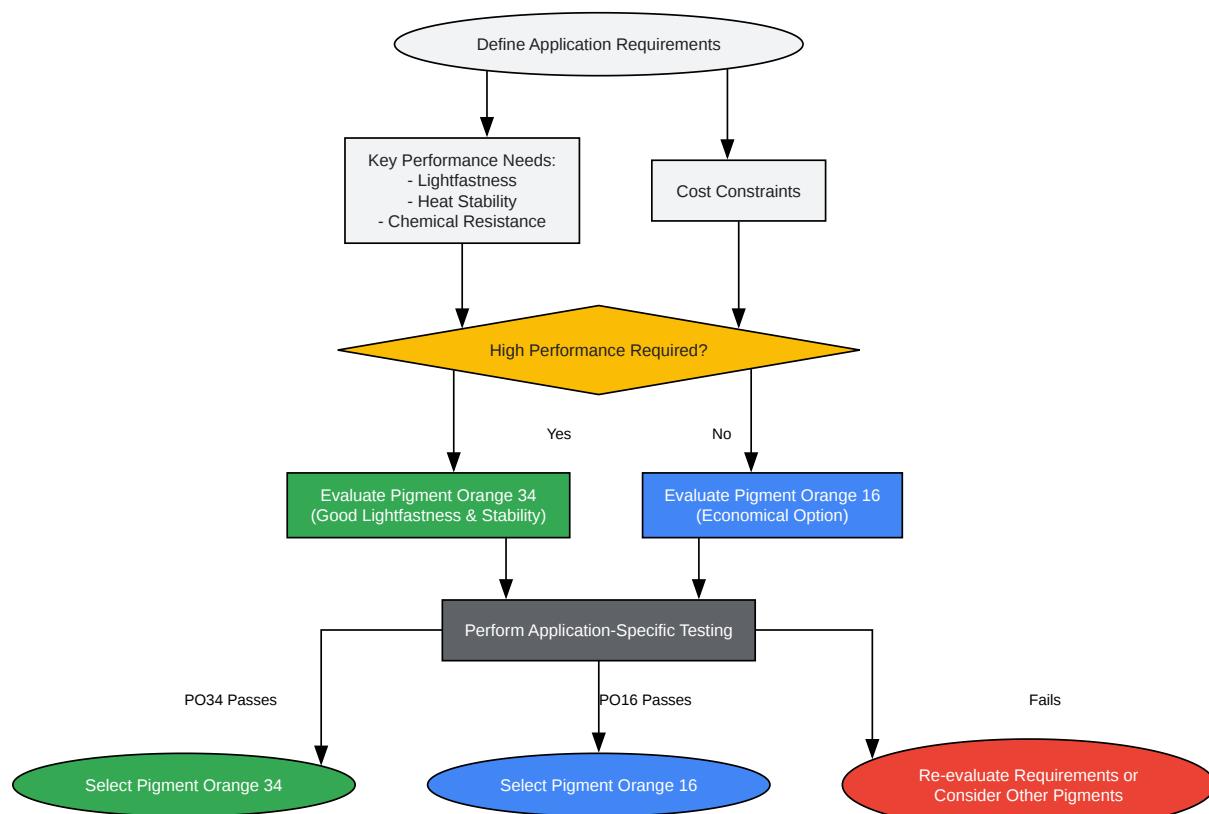
- Principle: Specimens of the pigment, dispersed in a suitable medium (e.g., oil, acrylic), are exposed to a controlled light source that simulates indoor daylight.[\[12\]](#) A portion of each specimen is shielded from the light to serve as a reference.
- Apparatus: A xenon-arc lightfastness apparatus is a common instrument used for accelerated testing.[\[12\]](#)[\[13\]](#)
- Procedure:
 - Prepare a dispersion of the pigment in the desired binder and apply it uniformly to a substrate.
 - Half of the prepared sample is covered with an opaque material.
 - The sample is placed in the lightfastness apparatus and exposed to a specified radiant energy.
 - After exposure, the color change between the exposed and unexposed portions is evaluated.
- Evaluation: The color difference (ΔE^*) is measured using a spectrophotometer or colorimeter. The lightfastness is then rated on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest lightfastness and 1 the lowest.

Heat Stability Testing

Heat stability determines the temperature at which a pigment begins to degrade or change color. A relevant standard is ISO 787-21, "General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium".[\[14\]](#)

- Principle: The pigment is incorporated into a stoving binder, applied to a substrate, and heated to a specified temperature for a set duration. The color change is then compared to an unheated sample or a sample heated at a lower temperature.
- Apparatus: A laboratory oven with precise temperature control.
- Procedure:
 - The pigment is thoroughly dispersed in a suitable heat-resistant binder (e.g., a stoving enamel).
 - The dispersion is applied to heat-resistant panels.
 - The panels are placed in an oven at a series of increasing temperatures for a fixed time (e.g., 30 minutes).
 - After cooling, the color of the heated panels is compared to a control panel.
- Evaluation: The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing


Chemical resistance evaluates a pigment's stability when exposed to various chemicals. ASTM F2250, "Standard Practice for Evaluating Chemical Resistance of Printed Inks and Coatings on Flexible Packaging Materials," provides a framework for such evaluations.[\[15\]](#)

- Principle: The pigmented surface is exposed to specific chemical reagents for a defined period. The effect on the color and surface of the pigment is then assessed.
- Apparatus: Cotton swabs, droppers, and the specified chemical reagents (e.g., acids, alkalies, solvents).
- Procedure:
 - A small amount of the test chemical is applied to the surface of the pigmented sample using a cotton swab or dropper.

- The chemical is left in contact with the surface for a predetermined time.
- The chemical is then removed, and the surface is cleaned.
- Evaluation: The resistance is rated based on a scale (typically 1 to 5), where 5 indicates no change and 1 indicates severe degradation of the color. Visual assessment is common, but instrumental color measurement can also be used.

Visualization of Pigment Selection Workflow

The selection of an appropriate pigment is a multi-step process that depends on the specific application requirements. The following diagram illustrates a logical workflow for choosing between **Pigment Orange 16** and **Pigment Orange 34**.

[Click to download full resolution via product page](#)

Caption: A workflow diagram for selecting between **Pigment Orange 16** and Pigment Orange 34.

Summary and Recommendations

Pigment Orange 34 generally exhibits superior performance characteristics compared to **Pigment Orange 16**, particularly in terms of lightfastness and chemical resistance.[6][9][10]

This makes it a more suitable choice for applications requiring high durability and long-term color stability, such as in coatings for medical devices or for long-term cell tracking studies where photostability is paramount.

Pigment Orange 16, while having lower fastness properties, offers a more economical option. [1][7] It is a viable choice for applications where performance demands are less stringent and cost is a primary driver. For instance, it could be used for coloring disposable lab equipment or in short-term in-vitro studies.

Ultimately, the choice between **Pigment Orange 16** and Pigment Orange 34 should be based on a thorough evaluation of the specific requirements of the application, including performance needs, processing conditions, and cost constraints. It is always recommended to conduct application-specific testing to ensure the chosen pigment meets all necessary criteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Orange 16 [dyestuffintermediates.com]
- 2. Pigment Orange 16 | C34H32N6O6 | CID 110869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PIGMENT ORANGE 34 - Ataman Kimya [atamanchemicals.com]
- 4. Pigment orange 34|Fast Orange RL|CAS No.15793-73-4|C.I. No.pigment orange 34 [xcolorpigment.com]
- 5. zeyachem.net [zeyachem.net]
- 6. DuraPrint®6234 Pigment Orange 34 | Fineland Chem [finelandchem.com]
- 7. Pigment Orange 16 | Fast Orange GRN | CAS 6505-28-8 | Origo Chemical [origochem.com]
- 8. Pigment Orange 16 - SY Chemical Co., Ltd. [sypigment.com]
- 9. pigments.com [pigments.com]
- 10. zeyachem.net [zeyachem.net]

- 11. zeyachem.net [zeyachem.net]
- 12. micomlab.com [micomlab.com]
- 13. store.astm.org [store.astm.org]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. purple-diamond.com [purple-diamond.com]
- To cite this document: BenchChem. [Comparative study of Pigment Orange 16 and Pigment Orange 34]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021492#comparative-study-of-pigment-orange-16-and-pigment-orange-34]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com